1-(1H-benzimidazol-2-yl)-3-ethylurea
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Overview
Description
Urea, N-1H-benzimidazol-2-yl-N’-ethyl- is a compound that features a benzimidazole moiety, which is a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological and clinical applications, including anticancer, antiviral, and antimicrobial activities . The presence of the benzimidazole ring in this compound allows it to interact with various biological targets, making it a compound of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of urea, N-1H-benzimidazol-2-yl-N’-ethyl- typically involves the condensation of o-phenylenediamine with formic acid or its derivatives to form the benzimidazole core Common reagents used in these reactions include formic acid, trimethyl orthoformate, and various alkylating agents .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve the use of metal triflates as catalysts, such as scandium triflate or ytterbium triflate, to enhance the reaction efficiency . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Urea, N-1H-benzimidazol-2-yl-N’-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring .
Scientific Research Applications
Urea, N-1H-benzimidazol-2-yl-N’-ethyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of urea, N-1H-benzimidazol-2-yl-N’-ethyl- involves its interaction with various molecular targets, including enzymes and DNA. The benzimidazole ring allows the compound to bind to DNA grooves, leading to interference with DNA replication and transcription . Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
Thiabendazole: An anthelmintic agent used to treat parasitic worm infections.
Albendazole: Another anthelmintic agent with a similar structure and function.
Uniqueness
Urea, N-1H-benzimidazol-2-yl-N’-ethyl- is unique due to the presence of both the urea and ethyl groups, which can enhance its biological activity and specificity compared to other benzimidazole derivatives .
Properties
CAS No. |
21035-26-7 |
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Molecular Formula |
C10H12N4O |
Molecular Weight |
204.23 g/mol |
IUPAC Name |
1-(1H-benzimidazol-2-yl)-3-ethylurea |
InChI |
InChI=1S/C10H12N4O/c1-2-11-10(15)14-9-12-7-5-3-4-6-8(7)13-9/h3-6H,2H2,1H3,(H3,11,12,13,14,15) |
InChI Key |
XEISFTZDRRYOFW-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NC1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
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